
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative that has been synthesized through a multi-step process, and its unique structure has made it a promising candidate for research in areas such as cancer therapy, drug delivery, and material science.
Applications De Recherche Scientifique
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has also been investigated for its ability to induce apoptosis, a process that leads to programmed cell death, in cancer cells. Additionally, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been explored as a potential drug delivery system due to its ability to form nanoparticles that can encapsulate drugs and target specific cells.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division. It has also been reported to inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and cell cycle arrest. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has also been reported to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. In animal studies, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been shown to exhibit low toxicity and to accumulate in tumor tissues, indicating its potential as a cancer therapy agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide is its ability to selectively target cancer cells while sparing normal cells, which reduces the risk of side effects. 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide also has a relatively low toxicity profile, making it a promising candidate for further development. However, 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has some limitations in lab experiments, such as its limited solubility in aqueous solutions and its instability under certain conditions. These issues can be addressed through modifications to the synthesis method and the use of appropriate solvents and stabilizing agents.
Orientations Futures
There are several future directions for research on 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. One area of focus is the optimization of the synthesis method to improve the yield and purity of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. Another direction is the investigation of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide as a drug delivery system, including the encapsulation of various drugs and the targeting of specific cells. Additionally, further studies are needed to elucidate the mechanism of action of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide and to identify potential targets for cancer therapy. Finally, the development of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide-based materials for various applications, such as sensors and catalysts, is another promising area of research.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide involves several steps, starting with the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride, leading to the formation of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide. The synthesis of 4-bromo-N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide has been optimized through various modifications, including the use of different solvents, reaction conditions, and catalysts.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2N2O4S/c1-3-24-16-14(18)8-11(9-15(16)23-2)10-19-20-25(21,22)13-6-4-12(17)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXNVWKOCJOIGD-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

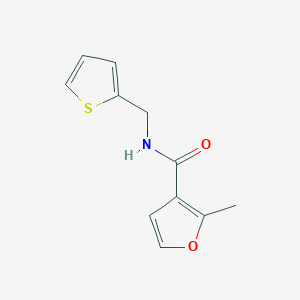
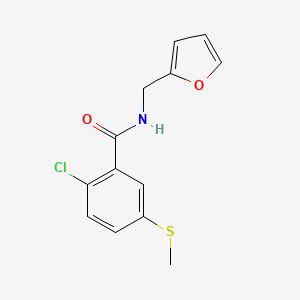
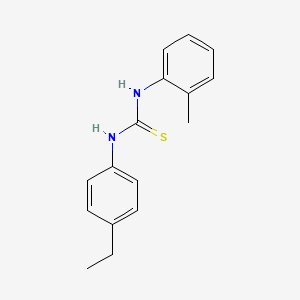

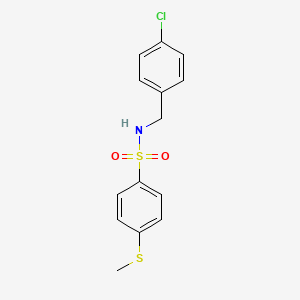
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
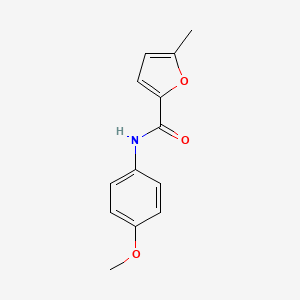
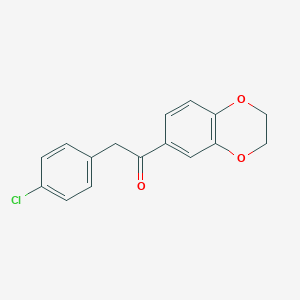
![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
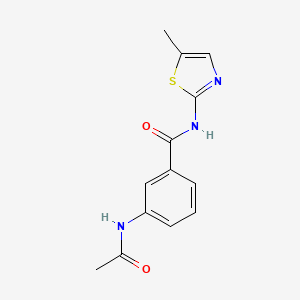

![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)